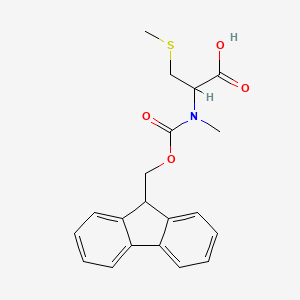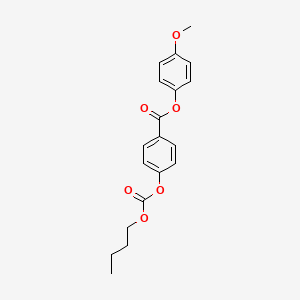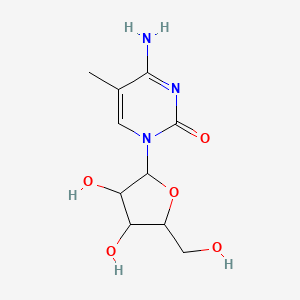
Fmoc-N-Me-Cys(Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-Cys(Me)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-methyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Cys(Me)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the thiol group is methylated. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-Cys(Me)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Substitution: The methylated thiol group can participate in nucleophilic substitution reactions.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Nucleophiles: For substitution reactions involving the thiol group.
Oxidizing agents: Such as hydrogen peroxide for disulfide formation.
Major Products Formed
Deprotected amino acids: After Fmoc removal.
Disulfides: From oxidation of the thiol group.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-Me-Cys(Me)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing selective reactions at the thiol group makes it a versatile building block in peptide chemistry .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
Peptides containing this compound are investigated for their therapeutic potential, including as inhibitors of enzymes or as components of vaccines.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-Cys(Me)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions. The methylated thiol group can participate in various chemical reactions, contributing to the formation of complex peptide structures .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl-protected thiol group.
Fmoc-Cys(Acm)-OH: Cysteine with an acetamidomethyl-protected thiol group.
Uniqueness
Fmoc-N-Me-Cys(Me)-OH is unique due to its methylated thiol group, which provides different reactivity compared to other cysteine derivatives. This allows for selective modifications and the formation of unique peptide structures.
Propiedades
Fórmula molecular |
C20H21NO4S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |
Clave InChI |
GHJZJWOYPATEAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)
![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)


![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)
![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)

![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)

